molecular formula C25H27ClN4O5S B2857823 N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1330293-15-6

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Cat. No. B2857823
CAS RN: 1330293-15-6
M. Wt: 531.02
InChI Key: LKSASEDENUYGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O5S and its molecular weight is 531.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives related to N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride to evaluate their biological activities. One study focused on the synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, investigating their anticonvulsant activities. The most active compound exhibited significant anticonvulsant activity and emerged as an effective compound with a high median dose tolerance in animal models. This suggests potential therapeutic applications in epilepsy treatment (Nath et al., 2021).

Molecular Docking and Anti-Inflammatory Activity

Another study synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, and docking studies were performed to understand their binding affinity towards human serum albumin (HSA), highlighting their potential as anti-inflammatory agents (Nikalje et al., 2015).

Electrophysiological Activity and Class III Agents

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed compounds with potency in in vitro Purkinje fiber assays comparable to known class III agents, indicating potential for cardiac electrophysiological activity. This suggests possible applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antiallergy Agents

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated significant antiallergy activity in rat models, indicating potential use in developing new antiallergy medications. The study highlighted the importance of hydrolysis of the oxamates to enhance activities and the minimal impact of phenyl ring substitution on activity (Hargrave et al., 1983).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S.ClH/c1-3-27(4-2)9-10-28(22(30)15-29-23(31)16-7-5-6-8-17(16)24(29)32)25-26-18-13-19-20(14-21(18)35-25)34-12-11-33-19;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSASEDENUYGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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